N1-isopropyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Description
Historical Evolution of Oxalamide-Based Compound Research
The scientific exploration of oxalamides traces its roots to the mid-19th century, when Justus von Liebig first demonstrated the catalytic synthesis of oxamide from cyanogen and water in the presence of acetaldehyde. This foundational work laid the groundwork for industrial-scale production methods developed later by Degussa, which optimized oxamide synthesis for agricultural applications as a slow-release nitrogen fertilizer. Over time, oxalamides evolved beyond their utilitarian roles in agrochemistry, emerging as critical scaffolds in medicinal and materials science.
The 21st century witnessed a paradigm shift with the introduction of N,N′-substituted oxalamides. These derivatives gained prominence due to their ability to participate in hydrogen bonding and metal coordination, enabling applications ranging from enzyme inhibition to supramolecular gelation. For instance, oxalamide-bridged ferrocenes demonstrated tunable cytotoxic activity against tumor cell lines, highlighting their potential in anticancer drug development. Concurrently, oxalamide-functionalized metal-organic frameworks (MOFs) were engineered for selective CO2 adsorption, showcasing their versatility in environmental chemistry. The compound N1-isopropyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide represents a contemporary iteration of this lineage, integrating steric, electronic, and conformational modifications to optimize bioactivity.
Significance in Modern Chemistry
This target compound epitomizes three strategic design elements in modern oxalamide chemistry:
- Isopropyl substitution : The N1-isopropyl group enhances lipophilicity, potentially improving membrane permeability—a property critical for central nervous system (CNS)-targeting drugs.
- Phenylsulfonyl-oxazinan moiety : The 3-phenylsulfonyl-1,3-oxazinanyl group introduces stereoelectronic effects. Sulfonyl groups act as electron-withdrawing substituents, while the oxazinan ring imposes conformational constraints that may preorganize the molecule for target binding.
- Oxalamide core : The central oxalamide unit serves as a hydrogen-bond donor/acceptor, enabling interactions with biological targets like neuraminidase or DNA grooves.
Comparative analysis with structurally analogous compounds reveals key advantages:
The juxtaposition of rigid (oxazinan) and flexible (isopropyl) domains positions this compound as a promising candidate for structure-activity relationship (SAR) studies in both therapeutic and material science contexts.
Research Paradigms and Theoretical Frameworks
Contemporary investigations into such oxalamide derivatives employ three complementary methodologies:
Computational Chemistry : Molecular docking studies, as applied to neuraminidase inhibitors, predict binding modes where the oxalamide core forms hydrogen bonds with catalytic arginine residues (Arg118, Arg292, Arg371). Density functional theory (DFT) calculations further elucidate electronic interactions between the phenylsulfonyl group and aromatic amino acid side chains.
Synthetic Organic Chemistry : Copper-catalyzed C–H amination techniques enable precise functionalization of the oxazinan ring. Recent advances in oxalyl chloride-mediated dimerization, as demonstrated in ferrocene-oxalamide synthesis, provide blueprints for constructing the methyl-oxazinan bridge.
Supramolecular Chemistry : The compound’s self-assembly potential draws from principles established in oxalamide organogelators, where intermolecular hydrogen bonding and π-stacking drive nanostructure formation.
These multidisciplinary approaches facilitate rational design of oxalamide derivatives with tailored properties, from enzymatic inhibition kinetics to gelation thermodynamics.
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-12(2)18-16(21)15(20)17-11-14-19(9-6-10-24-14)25(22,23)13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPHHEHFMAIDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopropyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazinan ring, the introduction of the phenylsulfonyl group, and the final coupling with the oxalamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N1-isopropyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the phenylsulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of different reduced derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biological studies to investigate its effects on various biological systems and pathways.
Medicine: The compound could have potential therapeutic applications, although further research is needed to explore its efficacy and safety.
Industry: Its chemical properties may make it useful in industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N1-isopropyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group and oxazinan ring may play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Comparisons :
Oxalamide vs. Phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) are widely used in polymer synthesis due to their thermal stability, whereas oxalamides may prioritize bioactivity .
Sulfonyl Group Positioning :
- The phenylsulfonyl group in the target compound is directly attached to the oxazinan ring, whereas in eletriptan, it is linked to an ethyl side chain on an indole core. This difference likely alters metabolic stability and target selectivity .
Biological Activity
N1-isopropyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of oxalamides and features a unique combination of functional groups, including an isopropyl group, a phenylsulfonyl moiety, and an oxazinan ring. The molecular formula is C19H25N5O5S with a molecular weight of approximately 435.5 g/mol. The presence of these groups suggests potential interactions with biological macromolecules, influencing various biochemical pathways.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful optimization of conditions such as temperature, solvent choice, and reaction time. Key steps include the formation of the oxazinan ring and subsequent attachment of the phenylsulfonyl and isopropyl groups.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that related oxazinonaphthalene derivatives can induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization in a dose-dependent manner .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4d | A2780 (Ovarian Cancer) | 4.47 | Tubulin inhibition |
| 5c | MCF-7 (Breast Cancer) | 52.8 | Induces G2/M phase arrest |
| 5g | MCF-7/MX (Resistant) | 25.0 | Inhibits tubulin polymerization |
The biological activity of this compound is hypothesized to involve binding interactions with specific molecular targets such as enzymes or receptors. The phenylsulfonyl group may facilitate these interactions by providing a suitable binding site for target proteins.
Case Studies
A notable case study involved the evaluation of several oxazinan derivatives for their anticancer properties. Compounds exhibiting high antiproliferative activity were subjected to molecular docking studies to elucidate their binding modes within the catalytic sites of target proteins like tubulin . These studies revealed insights into how structural modifications can enhance biological efficacy.
Q & A
Q. What synthetic routes are commonly employed for preparing N1-isopropyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Oxazinan Formation : React phenylsulfonyl chloride with 1,3-oxazinan-2-ylmethanol under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
Oxalamide Coupling : Use oxalyl chloride or ethyl oxalyl chloride to activate the oxalamide linker, followed by sequential nucleophilic substitution with isopropylamine and the modified oxazinan-methylamine intermediate .
- Key Reaction Conditions :
| Step | Solvent | Temperature | Catalyst |
|---|---|---|---|
| 1 | DCM/THF | 0–25°C | TEA |
| 2 | DMF | 60–80°C | None |
- Validation : Monitor intermediates via TLC and confirm final product purity (>95%) by HPLC .
Q. How is the molecular structure of this compound validated in academic research?
- Methodological Answer : Structural confirmation employs:
- FTIR : Identify sulfonyl (S=O, ~1350–1160 cm⁻¹) and oxalamide (C=O, ~1680–1640 cm⁻¹) stretches .
- NMR Spectroscopy :
- 1H NMR : Characterize isopropyl (δ 1.2–1.4 ppm, doublet), oxazinan protons (δ 3.5–4.5 ppm), and aromatic sulfonyl groups (δ 7.5–8.0 ppm) .
- 13C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and sulfonamide quaternary carbons (δ 55–60 ppm) .
- X-ray Crystallography : Resolve stereochemistry using SHELX or Olex2 for single-crystal analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., overlapping NMR signals or ambiguous IR bands) require:
- 2D NMR Techniques : HSQC (heteronuclear correlation) to map C-H connectivity, or NOESY to confirm spatial proximity of protons in the oxazinan ring .
- Isotopic Labeling : Introduce deuterated reagents to simplify splitting patterns in crowded regions (e.g., aromatic or oxazinan protons) .
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (Gaussian or ORCA software) .
Q. What strategies optimize the compound’s yield in multi-step syntheses?
- Methodological Answer : Yield optimization involves:
- Stepwise Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) after each synthetic step to isolate intermediates .
- Catalysis : Employ Pd/C or enzymes for selective amide bond formation, reducing side reactions .
- Reaction Monitoring : In-line FTIR or LC-MS to detect side products (e.g., over-sulfonylation) early .
Q. How can researchers evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer : Biological screening requires:
- In Vitro Assays : Use ADP-Glo™ kinase assays to measure inhibition of target kinases (e.g., EGFR or MAPK) at varying concentrations (IC50 determination) .
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinity to kinase ATP-binding pockets .
- Selectivity Profiling : Test against a kinase panel (e.g., Eurofins KinaseProfiler) to assess off-target effects .
Q. What experimental designs assess its nucleation efficiency in biodegradable polymers?
- Methodological Answer : To study crystallization effects in polymers like PHA or PLA:
- Differential Scanning Calorimetry (DSC) : Measure melting (Tm) and crystallization (Tc) temperatures at 10°C/min heating/cooling rates .
- Polarized Optical Microscopy (POM) : Quantify spherulite growth rate and nucleation density in polymer blends .
- Table : Nucleation efficiency metrics:
| Polymer | Tc (°C) | Nucleation Density (×10³/cm²) |
|---|---|---|
| PHA | 125 | 3.2 |
| PLA | 110 | 2.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
